N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide is a complex organic compound that features a combination of indole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-(1H-indol-3-yl)butanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- **(E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide is unique due to its specific combination of indole and hydrazide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClFN3O |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C19H17ClFN3O/c20-16-7-4-8-17(21)15(16)12-23-24-19(25)10-3-5-13-11-22-18-9-2-1-6-14(13)18/h1-2,4,6-9,11-12,22H,3,5,10H2,(H,24,25)/b23-12+ |
InChI Key |
YDKYNKJEAILSPC-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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